molecular formula C17H16O5 B082522 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride CAS No. 13544-51-9

3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride

Cat. No.: B082522
CAS No.: 13544-51-9
M. Wt: 300.30 g/mol
InChI Key: XIQIMUVAMJIXOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride typically involves the condensation of appropriate phenolic compounds followed by cyclization and methylation reactions. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the chromenylium core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3,5,7-Trihydroxy-4’-methoxyflavylium chloride
  • 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromenium chloride
  • Peonidin chloride

Uniqueness

3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride is unique due to its specific substitution pattern on the chromenylium core, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

13544-51-9

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

3-methoxy-2-(4-methoxyphenyl)-7H-chromene-5,7-diol

InChI

InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)17-16(21-2)9-13-14(19)7-11(18)8-15(13)22-17/h3-9,11,18-19H,1-2H3

InChI Key

XIQIMUVAMJIXOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC)O)O.[Cl-]

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C3C(=CC(C=C3O2)O)O)OC

Synonyms

3-methoxy-2-(4-methoxyphenyl)-7H-chromene-5,7-diol

Origin of Product

United States

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